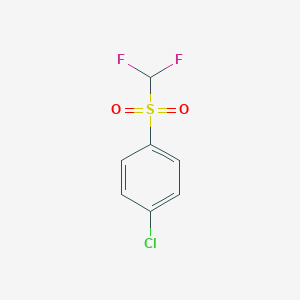

4-chlorophenyl difluoromethyl sulfone

説明

4-chlorophenyl difluoromethyl sulfone is a versatile chemical compound with the molecular formula C7H5ClF2O2S.

準備方法

Synthetic Routes and Reaction Conditions: 4-chlorophenyl difluoromethyl sulfone can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of 1-chloro-4-(difluoromethanesulfonyl)benzene often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

化学反応の分析

Nucleophilic Difluoromethylation Reactions

The sulfone acts as a nucleophilic CF₂H source upon deprotonation. Key applications include:

a. Carbonyl Compound Functionalization

- Aldehydes/Ketones : Reacts with aldehydes/ketones under basic conditions (e.g., KOH, LHMDS) to form gem-difluoromethyl alcohols.

b. Epoxide Ring-Opening

- Epoxides undergo nucleophilic attack by the deprotonated sulfone (PhSO₂CF₂⁻) to form β-difluoromethyl alcohols.

c. Transition Metal-Mediated Coupling

- Ni-Catalyzed Cross-Coupling : Reacts with aryl bromides in the presence of Ni catalysts (e.g., NiCl₂·glyme) to form aryl-CF₂H derivatives.

Electrophilic and Radical Pathways

a. Radical Difluoromethylation

- Electrochemical reduction generates CF₂H radicals, enabling alkene difluoromethylation.

b. Difluorocarbene Generation

- Under strong bases (e.g., KOH), the sulfone decomposes to release :CF₂, useful for cyclopropanation or O/N-difluoromethylation.

Transition Metal-Catalyzed Reactions

a. Copper-Catalyzed Alkynylation

- Enantioselective 1,2-difluoromethylation-alkynylation of olefins using Cu(I)/chiral ligands.

b. Iron-Mediated Cross-Coupling

Substitution and Elimination Reactions

a. Sulfone Displacement

b. Elimination to gem-Difluoroalkenes

- Julia-Kocienski olefination: Condensation with aldehydes/ketones followed by sulfinate elimination yields gem-difluoroalkenes.

Table 1: Nucleophilic Reactions of 4-Chlorophenyl Difluoromethyl Sulfone

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | KOH, THF/H₂O, 25°C | PhCF₂HOH | 85 | |

| Styrene oxide | LHMDS, DMF, 0°C | β-Difluoromethyl alcohol | 72 | |

| 4-Bromoanisole | NiCl₂·glyme, EtOH, 80°C | 4-(CF₂H)OAnisole | 89 |

Table 2: Radical and Electrophilic Pathways

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Electrochemical CF₂H addition | EtOH, −1.5 V vs Ag/AgCl | CH₂=CHCO₂R → CF₂H-CH₂CO₂R | 75 | |

| Phenol O-difluoromethylation | KOH, CH₃CN/H₂O, 50°C | PhOCHF₂ | 78 |

Mechanistic Insights

- Nucleophilic Reactivity : The 4-Cl substituent enhances the sulfone’s stability and acidity (pKa ~12.5), facilitating deprotonation .

- Radical Stability : Electrochemical reduction generates - CF₂H, confirmed by EPR studies .

- Stereochemical Control : Copper catalysts with chiral bisoxazoline ligands enable enantioselective alkynylation .

科学的研究の応用

Synthetic Applications

1.1. Difluoromethylation Reactions

4-Chlorophenyl difluoromethyl sulfone serves as a key reagent in difluoromethylation reactions, which are crucial for introducing difluoromethyl groups into organic molecules. These reactions enhance the metabolic stability and bioavailability of pharmaceuticals. The compound can act as an amphoteric synthetic equivalent of the difluoromethyl radical, facilitating various transformations under different conditions:

- Nucleophilic Difluoromethylation : The compound can undergo nucleophilic substitution reactions to introduce the CF2H group into substrates, significantly altering their chemical properties .

- Electrophilic Reactions : Under specific conditions, it can generate difluorocarbene species that participate in electrophilic reactions with alkenes, leading to the formation of complex fluorinated compounds .

1.2. Photocatalytic Reactions

Recent advancements have shown that this compound can be utilized in photocatalytic processes. For instance, under blue LED irradiation with appropriate catalysts (e.g., fac-Ir(ppy)3), it can effectively react with alkenes to produce oxy(phenylsulfonyl)-difluoromethylation products with high yields (up to 95% NMR yield) . This method highlights its potential for green chemistry applications.

Pharmaceutical Applications

The introduction of the difluoromethyl group via this compound has been linked to improved pharmacological profiles for various drug candidates. The CF2 group modifies the lipophilicity and metabolic stability of bioactive molecules, making them more effective in therapeutic applications:

- Drug Discovery : Compounds containing the CF2 motif have shown enhanced activity against certain biological targets due to their unique electronic properties .

- Agrochemicals : The compound's ability to modify the properties of agrochemicals makes it valuable in developing more effective pesticides and herbicides .

Materials Science Applications

This compound is also gaining traction in materials science, particularly in the development of advanced polymers:

- Engineering Plastics : It is used as an intermediate in the synthesis of polysulfones and polyethersulfone, which are known for their thermal stability and mechanical strength .

- Fluorinated Polymers : The incorporation of difluoromethyl groups into polymer matrices enhances their chemical resistance and durability, making them suitable for demanding applications in electronics and aerospace .

Case Studies

作用機序

The mechanism of action of 1-chloro-4-(difluoromethanesulfonyl)benzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This reactivity is facilitated by the electron-withdrawing effects of the difluoromethanesulfonyl group, which stabilizes the transition state and enhances the reaction rate .

類似化合物との比較

1-Chloro-4-(trifluoromethyl)benzene: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group.

1-Chloro-4-fluorobenzene: Another similar compound with a fluorine atom instead of the difluoromethanesulfonyl group.

Uniqueness: 4-chlorophenyl difluoromethyl sulfone is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.

生物活性

4-Chlorophenyl difluoromethyl sulfone (CAS No. 2488-53-1) is a sulfonyl compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

This compound can be characterized by its molecular formula and a molecular weight of approximately 228.64 g/mol. The compound features a chlorophenyl group and a difluoromethyl sulfone moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a difluorocarbene reagent . This property allows it to participate in various chemical reactions, including:

- Nucleophilic substitution : The difluoromethyl group can be introduced into organic molecules, modifying their physical and chemical properties.

- Fluorination reactions : The compound can selectively introduce fluorine atoms into target molecules, enhancing their biological activity.

These mechanisms suggest that this compound could serve as an important tool in drug development and synthetic chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds containing the difluoromethyl sulfone group can exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Antichlamydial Activity : In a study focused on developing new drugs against Chlamydia infections, derivatives of difluoromethyl sulfones showed selective inhibition of chlamydial growth in vitro, suggesting potential therapeutic applications in treating sexually transmitted infections .

- Cytotoxicity Studies : Evaluations of cytotoxic effects have demonstrated that certain derivatives do not exhibit toxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential drug candidates .

Case Studies

Several case studies highlight the biological activity and applications of this compound:

- Fluorination Reactions : A study demonstrated the use of this compound as a reagent for the O- and N-difluoromethylation of phenolic compounds, yielding products with enhanced bioactivity .

- Antimicrobial Screening : A series of compounds derived from difluoromethyl sulfones were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of effectiveness, with some compounds showing comparable efficacy to established antibiotics .

- Pharmacological Potential : Research on the pharmacokinetics and metabolic stability of these compounds suggests they may serve as promising leads for further development in pharmaceutical applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study/Activity | Findings |

|---|---|

| Antimicrobial Activity | Significant activity against various bacterial strains; potential as an antibiotic candidate. |

| Antichlamydial Activity | Selective inhibition of Chlamydia; effective at low concentrations without cytotoxicity. |

| Fluorination Reactions | Effective reagent for introducing difluoromethyl groups into organic substrates. |

| Cytotoxicity | Non-toxic up to concentrations of 100 µM; favorable safety profile for drug development. |

特性

IUPAC Name |

1-chloro-4-(difluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBPIDCZHSOMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304575 | |

| Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-53-1 | |

| Record name | 2488-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。